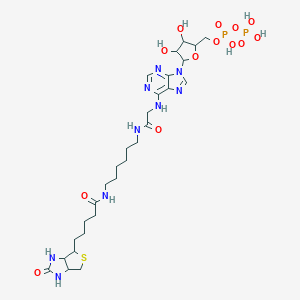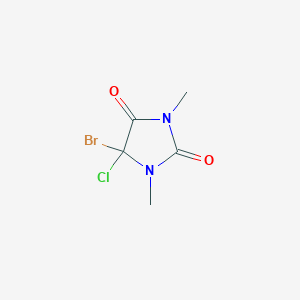
Biotinyl-adenoside diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl-adenoside diphosphate (ADP) is a molecule that plays a crucial role in various biological processes. It is a coenzyme that is involved in the metabolism of carbohydrates, fats, and proteins. Biotinyl-ADP is also involved in the synthesis of fatty acids, gluconeogenesis, and the citric acid cycle.
Wirkmechanismus
Biotinyl-Biotinyl-adenoside diphosphate acts as a coenzyme for biotin-dependent enzymes. Biotin-dependent enzymes catalyze carboxylation, decarboxylation, and transcarboxylation reactions. Biotinyl-Biotinyl-adenoside diphosphate is involved in the transfer of carbon dioxide from one molecule to another. Biotinyl-Biotinyl-adenoside diphosphate is also involved in the transfer of carboxyl groups between molecules.
Biochemische Und Physiologische Effekte
Biotinyl-Biotinyl-adenoside diphosphate plays a crucial role in various biochemical and physiological processes. It is involved in the metabolism of carbohydrates, fats, and proteins. Biotinyl-Biotinyl-adenoside diphosphate is also involved in the synthesis of fatty acids, gluconeogenesis, and the citric acid cycle. Biotinyl-Biotinyl-adenoside diphosphate deficiency can lead to various health problems such as skin rash, hair loss, and neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Biotinyl-Biotinyl-adenoside diphosphate is a useful tool in scientific research. It is used as a substrate for various enzymes involved in biotin metabolism. Biotinyl-Biotinyl-adenoside diphosphate is also used in the synthesis of biotinylated nucleotides, which are used in various applications such as nucleic acid labeling, protein-DNA interaction studies, and DNA sequencing. However, biotinyl-Biotinyl-adenoside diphosphate has some limitations in lab experiments. It is an expensive molecule and requires specialized equipment for synthesis.
Zukünftige Richtungen
There are many future directions for the research of biotinyl-Biotinyl-adenoside diphosphate. One direction is the study of the mechanism of action of biotin-dependent enzymes. Another direction is the development of new methods for the synthesis of biotinyl-Biotinyl-adenoside diphosphate. Biotinyl-Biotinyl-adenoside diphosphate can also be used in the development of new tools for the study of nucleic acid-protein interactions. The study of biotinyl-Biotinyl-adenoside diphosphate can also lead to the development of new therapies for biotin deficiency.
Synthesemethoden
Biotinyl-Biotinyl-adenoside diphosphate is synthesized by the condensation of biotinyl-AMP and ATP. Biotinyl-AMP is synthesized from biotin and ATP by biotinyl-AMP synthase. The reaction between biotinyl-AMP and ATP is catalyzed by biotinyl-Biotinyl-adenoside diphosphate synthase. The synthesis of biotinyl-Biotinyl-adenoside diphosphate is an ATP-dependent reaction.
Wissenschaftliche Forschungsanwendungen
Biotinyl-Biotinyl-adenoside diphosphate is widely used in scientific research. It is used as a substrate for various enzymes involved in biotin metabolism. Biotinyl-Biotinyl-adenoside diphosphate is also used as a tool to study the mechanism of action of biotin-dependent enzymes. Biotinyl-Biotinyl-adenoside diphosphate is used in the synthesis of biotinylated nucleotides, which are used in various applications such as nucleic acid labeling, protein-DNA interaction studies, and DNA sequencing.
Eigenschaften
CAS-Nummer |
100844-62-0 |
|---|---|
Produktname |
Biotinyl-adenoside diphosphate |
Molekularformel |
C28H45N9O13P2S |
Molekulargewicht |
809.7 g/mol |
IUPAC-Name |
[3,4-dihydroxy-5-[6-[[2-oxo-2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexylamino]ethyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H45N9O13P2S/c38-19(8-4-3-7-18-21-16(13-53-18)35-28(42)36-21)29-9-5-1-2-6-10-30-20(39)11-31-25-22-26(33-14-32-25)37(15-34-22)27-24(41)23(40)17(49-27)12-48-52(46,47)50-51(43,44)45/h14-18,21,23-24,27,40-41H,1-13H2,(H,29,38)(H,30,39)(H,46,47)(H,31,32,33)(H2,35,36,42)(H2,43,44,45) |
InChI-Schlüssel |
DMZDLCTXFPJCIZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
Synonyme |
iotinyl-adenoside diphosphate biotinyl-ADP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)


